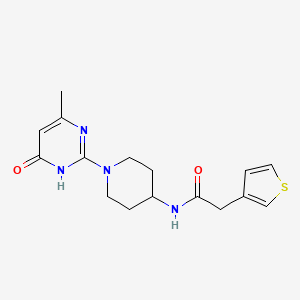
(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as R-Phenylpiracetam or R-Phenotropil. It is a synthetic nootropic agent that is structurally similar to piracetam, a well-known cognitive enhancer. R-Phenylpiracetam has been found to have a range of beneficial effects on cognitive function, memory, and learning.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives: A Foundation for Drug Development
Triazole derivatives have been recognized for their significant biological activities, leading to the exploration of these compounds in drug development. The broad range of biological activities includes anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility of triazoles is attributed to their structural variations, which allow for significant modifications to tailor these compounds for specific therapeutic targets (Ferreira et al., 2013).
Synthetic Routes and Applications
The synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been extensively studied due to their relevance in drug discovery and other fields like bioconjugation and material science. The copper(I) catalyzed azide-alkyne cycloaddition, known as a key click reaction, is a pivotal method for constructing triazole-based compounds, offering a pathway for the creation of complex molecules with high selectivity and yield. This versatility underscores the triazoles' significance in the synthesis of new pharmaceuticals and their potential for broad spectrum biological activities (Kaushik et al., 2019).
Biologically Active Triazole Derivatives
Recent research has identified novel triazole derivatives demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such findings highlight the ongoing potential of triazole derivatives in addressing a variety of health challenges, including the development of new treatments for bacterial resistance and neglected diseases affecting humanity, especially in vulnerable populations (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
(1R)-2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBQQQJRNPHXIL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)
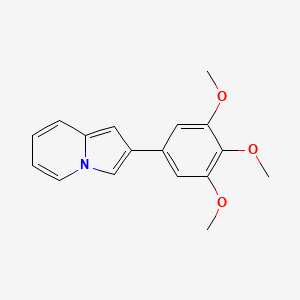
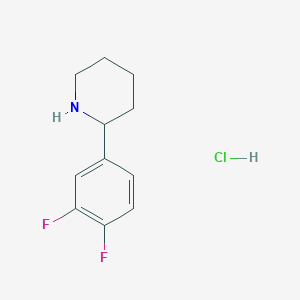
![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)
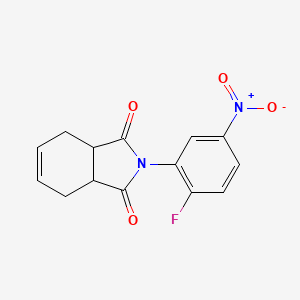
![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)
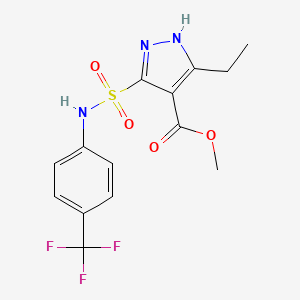
![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)
![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)
